![molecular formula C11H11ClO2 B6293220 (E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid CAS No. 2387419-80-7](/img/structure/B6293220.png)
(E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid
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Overview
Description
(E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid, also known as 4-chloro-3,5-dimethylphenylacrylic acid (CDPA), is a carboxylic acid that is widely used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including aldol condensations, Michael additions, and Mannich reactions. CDPA is a colorless, crystalline solid that is soluble in water and organic solvents. It is a strong acid and has a pKa of approximately 3.3.
Scientific Research Applications
CDPA is widely used in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of dyes and pigments. In addition, CDPA has been used in the synthesis of biologically active compounds, such as benzodiazepines and nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
CDPA is a strong acid and will act as a proton donor in a variety of reactions. In addition, it can act as a nucleophile in substitution reactions and can also act as an electrophile in addition reactions.
Biochemical and Physiological Effects
CDPA is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Advantages and Limitations for Lab Experiments
The main advantages of using CDPA in lab experiments are its low cost, its availability, and its versatility. It is also easy to handle and store. The main limitation is that it is a strong acid and can cause skin and eye irritation if not handled properly.
Future Directions
CDPA can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It can also be used in the synthesis of polymers, such as polyurethanes, and in the production of dyes and pigments. In addition, CDPA can be used in the synthesis of biologically active compounds, such as benzodiazepines and nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, CDPA can be used in the development of new catalysts and reagents for organic synthesis. Finally, CDPA can be used in the development of new materials, such as nanomaterials, for a variety of applications.
Synthesis Methods
CDPA can be synthesized by the reaction of (E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid-dimethylphenol with acrylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out at temperatures between 80-100°C and yields a product that is greater than 90% pure.
properties
IUPAC Name |
(E)-3-(4-chloro-3,5-dimethylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODFWRMFSXKREK-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-3,5-dimethylphenyl)acrylic acid |
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